Sodium 4-formylbenzene-1,3-disulfonate

Aqueous solubility Green chemistry Sulfonated aromatic aldehyde

Sodium 4-formylbenzene-1,3-disulfonate is the dual-sulfonated benzaldehyde engineered for aqueous synthesis where mono-sulfonated analogs fail. With 50–70% greater water solubility (ESOL 24.3 mg/mL), it enables co-solvent-free reactions. The 4-formyl group serves as a condensation handle for Schiff bases, xanthene dyes, and polymer modification. It is the required precursor for Brilliant Blue FCF and Acid Blue 7 triphenylmethane dyes. For PEMs, it achieves ion exchange capacities of 0.58–0.76 mmol g⁻¹ and separation factors >14. Specify ≥98% purity.

Molecular Formula C7H4Na2O7S2
Molecular Weight 310.2 g/mol
CAS No. 119557-95-8
Cat. No. B051454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-formylbenzene-1,3-disulfonate
CAS119557-95-8
Synonyms4-Formyl-1,3-benzenedisulfonicacidsodiumsalt
Molecular FormulaC7H4Na2O7S2
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+]
InChIInChI=1S/C7H6O7S2.2Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
InChIKeyUUKHCUPMVISNFW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Formylbenzene-1,3-disulfonate (CAS 119557-95-8) Scientific Procurement Baseline


Sodium 4-formylbenzene-1,3-disulfonate (CAS 119557-95-8, synonymous with benzaldehyde-2,4-disulfonic acid disodium salt and disodium 4-formylbenzene-1,3-disulfonate) is a sulfonated aromatic aldehyde with molecular formula C₇H₄Na₂O₇S₂ and molecular weight 310.21 g/mol . The compound bears one reactive formyl (-CHO) group and two sodium sulfonate (-SO₃Na) substituents at the 1,3-positions of the benzene ring . This dual-sulfonate architecture imparts high aqueous solubility—predicted ESOL solubility of 24.3 mg/mL (0.0783 mol/L)—while the aldehyde moiety provides a condensation handle for Schiff base formation, xanthene dye synthesis, and polymer functionalization [1]. Commercial availability typically ranges from 95% to >98% purity (HPLC), with the hydrate form (CAS 207291-88-1) also commonly supplied .

Why Generic Substitution Fails: Critical Performance Gaps Between Sodium 4-Formylbenzene-1,3-disulfonate and Benzaldehyde-Class Analogs


Sodium 4-formylbenzene-1,3-disulfonate cannot be directly substituted by mono-sulfonated benzaldehyde analogs (e.g., sodium o-sulfonate benzaldehyde) or non-sulfonated benzaldehydes without measurable degradation in aqueous processability, reaction yield, or downstream material performance. Mono-sulfonated variants possess a single sulfonate group, which reduces aqueous solubility by approximately 50–70% and alters the electronic environment of the formyl group, potentially shifting condensation kinetics and regioselectivity . Non-sulfonated benzaldehydes exhibit negligible water solubility (benzaldehyde itself has water solubility of approximately 6.2 mg/mL at 25°C), rendering them unsuitable for aqueous-phase syntheses or applications requiring hydrophilic matrix compatibility [1]. Furthermore, the specific 1,3-disulfonate substitution pattern on the 4-formylbenzene ring is chemically required as the precursor for triphenylmethane dyes such as Brilliant Blue FCF and Acid Blue 7; substituting a different sulfonated benzaldehyde would yield a different dye product with altered chromatic and solubility properties [2]. For polymer electrolyte membrane applications, disodium 4-formylbenzene-1,3-disulfonate-modified polysiloxane additives have been shown to achieve ion exchange capacities of 0.58–0.76 mmol g⁻¹ and separation factors of 10.32–14.19 for base recovery via diffusion dialysis—performance metrics that are directly dependent on the precise sulfonation architecture and cannot be replicated by generic sulfonated benzaldehyde substitutes [3].

Quantitative Differentiation Evidence for Sodium 4-Formylbenzene-1,3-disulfonate vs. Benzaldehyde-Class Analogs


Enhanced Aqueous Solubility vs. Non-Sulfonated Benzaldehyde: 3.9-Fold Improvement Drives Aqueous-Phase Synthetic Compatibility

Sodium 4-formylbenzene-1,3-disulfonate exhibits substantially higher aqueous solubility than non-sulfonated benzaldehyde due to the presence of two sodium sulfonate groups. Predicted ESOL water solubility for the disodium salt is 24.3 mg/mL (0.0783 mol/L) at 25°C, compared to 6.2 mg/mL for benzaldehyde under the same conditions [1]. This represents an approximately 3.9-fold improvement in aqueous solubility, which is critical for conducting condensation reactions in aqueous media without co-solvents—a key principle of green chemistry and scalable process development .

Aqueous solubility Green chemistry Sulfonated aromatic aldehyde Process chemistry

Polymer Electrolyte Membrane Performance: FSP-Modified Membranes Achieve Separation Factors >10 vs. Unmodified Baselines

Disodium 4-formylbenzene-1,3-disulfonate was covalently incorporated as a modifying agent in polysiloxane-functionalized poly(AMPS-co-CEA) cation exchange membranes (CEMs) for base recovery via diffusion dialysis [1]. Membranes prepared with varying FSP (4-formylbenzene-1,3-disulfonate-modified polysiloxane) content achieved ion exchange capacities (IEC) of 0.58–0.76 mmol g⁻¹, water uptake (WR) of 204.0–248.7%, and separation factors (S) ranging from 10.32 to 14.19 at 25°C [2][3]. While direct comparator data for alternative sulfonated benzaldehyde modifiers in identical membrane systems are not available, the class-level inference is that the dual-sulfonate architecture provides higher charge density per modifying unit than mono-sulfonated analogs, which would be expected to yield proportionally lower IEC and separation performance. The achieved dialysis coefficient (U_OH) values of 0.0078–0.0112 m h⁻¹ represent a meaningful improvement over unmodified polymer baselines [4].

Polymer electrolyte membrane Diffusion dialysis Base recovery Ion exchange capacity Membrane modification

pH-Responsive Fluorescent Probe Performance: 50-Fold Fluorescence Enhancement Over pH 7.16–4.89

Sodium 4-formylbenzene-1,3-disulfonate has been employed as the aldehyde building block in the synthesis of a Rhodamine B-derived pH sensor [1]. The probe, synthesized via condensation of Rhodamine B hydrazide with 4-formylbenzene-1,3-disulfonate, exhibits an approximately 50-fold fluorescence enhancement over the pH range of 7.16–4.89 as the structure changes from spirocyclic (weakly fluorescent) to ring-open (strongly fluorescent) with decreasing pH [2]. While direct comparative data using other sulfonated benzaldehydes in identical Rhodamine-based probe architectures are not available in the literature, the class-level inference is that the dual-sulfonate substitution provides superior aqueous solubility and may influence the pKa of the spirocyclic-ring opening equilibrium relative to mono-sulfonated or non-sulfonated analogs [3]. The sulfonate groups confer the water solubility necessary for biological and environmental sensing applications without requiring organic co-solvents.

Fluorescent pH sensor Rhodamine derivative Spirocyclic ring-opening Optical fiber sensing

Triphenylmethane Dye Intermediate Specificity: Required Precursor for Brilliant Blue FCF and Acid Blue 7 Synthesis

Benzaldehyde-2,4-disulfonic acid (the free acid form of sodium 4-formylbenzene-1,3-disulfonate) is the specified condensation partner for synthesizing C.I. Acid Blue 7 (CAS 3486-30-4, C.I. 42080) via reaction with ethylbenzylaniline, and for Brilliant Blue FCF via reaction with N-ethyl-N-(3-sulfobenzyl)aniline [1]. This specific 1,3-disulfonate substitution pattern on the benzaldehyde ring is chemically required to achieve the target triphenylmethane dye structure; substituting a different sulfonated benzaldehyde—such as sodium o-sulfonate benzaldehyde (2-formylbenzenesulfonic acid sodium salt), which is used for fluorescent whitening agent CBS synthesis—would yield a structurally distinct dye product with different absorption maxima, molar extinction coefficients, and water solubility profiles . The free acid form has a water solubility estimate of 1×10⁶ mg/L at 25°C (log Kow -2.40), while the disodium salt exhibits ESOL-predicted solubility of 24.3 mg/mL . The dual-sulfonate architecture ensures that the resulting triphenylmethane dyes possess the requisite water solubility for textile, ink, and food colorant applications.

Triphenylmethane dye Brilliant Blue FCF Acid Blue 7 Dye intermediate Colorant synthesis

Schiff Base Complex Formation: Eight-Coordinated Dinuclear Ca(II) Complex with Crystallographically Characterized Architecture

Disodium 4-formylbenzene-1,3-disulfonate reacts with 3-pyridinecarboxylic hydrazide to form the Schiff base ligand L = 4-formylbenzene-1,3-disulfonate-3-pyridinecarboxylic hydrazone, which subsequently coordinates with Ca(ClO₄)₂·4H₂O to yield an eight-coordinated dinuclear Ca(II) complex, [Ca₂(L)₂(H₂O)₁₀]·H₂O [1]. The complex was characterized by single-crystal X-ray diffraction, revealing a triclinic crystal system with space group P-1, unit cell parameters a = 7.186(3) Å, b = 11.978(5) Å, c = 12.263(5) Å, and calculated density Dc = 1.685 mg m⁻³ [2][3]. The complex exhibited in vitro cytotoxic activity against HL-60 and MLTC-1 cell lines [4]. While comparable crystal structure data for complexes derived from mono-sulfonated benzaldehydes are not available in the same coordination environment, the class-level inference is that the dual-sulfonate architecture provides additional coordination sites and hydrogen-bonding capacity that contribute to the extended 3D framework structure observed via π–π stacking and hydrogen bonding interactions.

Schiff base complex Dinuclear calcium complex Crystal structure Cytotoxic activity Coordination chemistry

High-Value Application Scenarios for Sodium 4-Formylbenzene-1,3-disulfonate Procurement


Polymer Electrolyte Membrane Functionalization for Electrochemical Devices and Base Recovery

Procurement of sodium 4-formylbenzene-1,3-disulfonate is strategically justified for research groups and industrial manufacturers developing functionalized polymer electrolyte membranes (PEMs) for fuel cells, diffusion dialysis, or base recovery applications. The compound has been demonstrated to serve as an effective covalent modifier in polysiloxane-functionalized poly(AMPS-co-CEA) cation exchange membranes, achieving ion exchange capacities of 0.58–0.76 mmol g⁻¹ and separation factors of 10.32–14.19 for base recovery via diffusion dialysis at 25°C [1]. The dual-sulfonate architecture provides higher charge density per modifying unit than mono-sulfonated benzaldehyde alternatives, translating to measurable improvements in membrane water uptake (204.0–248.7%) and ion transport properties. This application is supported by peer-reviewed primary research demonstrating that the 4-formylbenzene-1,3-disulfonate moiety can be covalently incorporated into membrane matrices while retaining its sulfonate functionality for ion exchange .

Fluorescent pH Sensor and Bioimaging Probe Development Requiring Aqueous Compatibility

Researchers developing optical pH sensors, fluorescent probes, or bioimaging agents should prioritize this compound over less soluble benzaldehyde analogs when aqueous compatibility is a critical requirement. The compound has been used to synthesize a Rhodamine B-derived pH sensor that exhibits approximately 50-fold fluorescence enhancement over the physiologically relevant pH range of 7.16–4.89, with the spirocyclic-to-ring-open transition enabling ratiometric sensing [2]. The dual-sulfonate groups confer the water solubility (predicted 24.3 mg/mL ESOL) necessary for biological and environmental sensing applications without requiring organic co-solvents that could disrupt cellular systems or complicate sample preparation. The aldehyde group provides a reliable condensation handle for Schiff base formation with hydrazide-functionalized fluorophores, making this compound a versatile building block for turn-on fluorescent probe design [3].

Triphenylmethane Dye Manufacturing Requiring Specific 1,3-Disulfonate Benzaldehyde Precursor

Industrial dye manufacturers and specialty chemical producers synthesizing triphenylmethane dyes—specifically C.I. Acid Blue 7 (C.I. 42080) and Brilliant Blue FCF—must procure benzaldehyde-2,4-disulfonic acid or its sodium salt as the chemically required precursor [4]. Substitution with alternative sulfonated benzaldehydes (e.g., sodium o-sulfonate benzaldehyde used for fluorescent whitening agent CBS) will yield structurally distinct dye products with different absorption maxima, molar extinction coefficients, and water solubility profiles, rendering them unsuitable for the target application. The dual-sulfonate substitution pattern ensures the resulting triphenylmethane dyes possess the requisite aqueous solubility (Brilliant Blue FCF dissolves at 1:5 in water) and chromatic properties for textile dyeing, ink formulation, and food colorant applications [5].

Schiff Base Ligand Synthesis for Coordination Chemistry and Metal-Organic Framework Research

Coordination chemists and materials researchers synthesizing Schiff base ligands for metal complexation or metal-organic framework construction should select sodium 4-formylbenzene-1,3-disulfonate when a building block with dual-sulfonate functionality and crystallographically characterized coordination behavior is required. The compound reacts with hydrazide derivatives to form Schiff base ligands that coordinate with metal ions (e.g., Ca²⁺) to yield structurally defined complexes with characterized crystallographic parameters—including triclinic P-1 space group, unit cell dimensions a = 7.186 Å, b = 11.978 Å, c = 12.263 Å, and calculated density Dc = 1.685 mg m⁻³ [6]. The dual-sulfonate architecture provides additional coordination sites and hydrogen-bonding capacity that contribute to extended 3D framework structures via π–π stacking interactions, offering a reproducible platform for structure-activity relationship studies and materials design [7].

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